2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Description
2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound featuring a benzoxazole core substituted with a 2-chloro-4-fluorophenyl group at position 2 and an amine group at position 3. Its molecular formula is C₁₃H₈ClFN₂O, with a molecular weight of 270.67 g/mol.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O/c14-10-5-7(15)1-3-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKPWIUOACSHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of 2-amino-4-chlorophenol with 2-chloro-4-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted benzoxazole derivatives, which can have varied functional groups depending on the reagents and conditions used.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-withdrawing vs.
- Molecular weight : Derivatives with bulkier substituents (e.g., 3,5-dichloro-4-methoxyphenyl) exhibit higher molecular weights, which may reduce solubility.
- Synthetic accessibility : The furan-phenyl derivative is synthesized with high yield (82%), whereas dichloro-methoxy derivatives require multi-step purification.
Derivatives with Modified Heterocyclic Cores
Table 2: Comparison with Heterocyclic Analogues
Key Observations :
- Core flexibility : Replacement of benzoxazole with thiadiazole or thiazole alters ring electronics and hydrogen-bonding capacity, impacting target selectivity.
Pharmacokinetic and ADMET Considerations
- ADMET profiling: Derivatives like N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine were evaluated for drug-likeness using SwissADME and pkCSM.
- Purity and stability : High-purity (>95%) analogues (e.g., ) are critical for reliable biological testing, as impurities may confound activity results.
Biological Activity
2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine is a compound characterized by its unique molecular structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₃H₈ClFN₂O
- Molecular Weight : 262.67 g/mol
- LogP : 4.45 (indicating lipophilicity)
- PSA (Polar Surface Area) : 52.05 Ų
Biological Activity
Recent studies have highlighted various biological activities associated with this compound. These include:
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Antimicrobial Activity :
- The compound has been tested against various bacterial strains, showing significant inhibitory effects. For instance, it demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
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Anticancer Properties :
- Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Research has shown that it can induce apoptosis in specific cancer cell lines, possibly through the activation of caspase pathways.
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Enzyme Inhibition :
- It has been identified as a potential inhibitor of certain enzymes involved in cancer metabolism, which may contribute to its anticancer effects.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Interaction with DNA : Some studies suggest that the compound may bind to DNA or interfere with DNA replication processes.
- Cell Signaling Pathways : It may modulate various signaling pathways related to cell survival and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study conducted by Joksimović et al., the anticancer efficacy of the compound was evaluated using various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates in treated cells compared to controls.
Case Study 2: Antimicrobial Testing
Another research project focused on the antimicrobial properties of this compound. The findings revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
